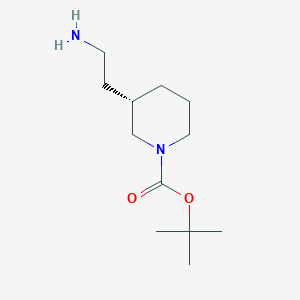

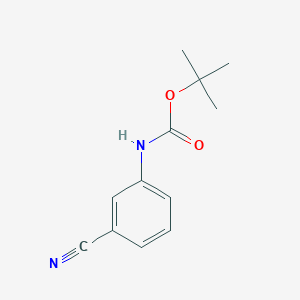

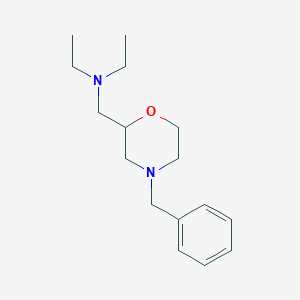

![molecular formula C12H17NO2 B114164 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 84472-25-3](/img/structure/B114164.png)

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Vue d'ensemble

Description

“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C12H17NO2 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (1S,2S)-pseudoephedrine, a compound with a similar structure, involves the reduction of an alanine-derived oxazolidinone followed by treatment with phenyl magnesium bromide and chemoselective N-methylation .Molecular Structure Analysis

The molecular structure of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 207.27 g/mol .Chemical Reactions Analysis

The chemical reactions involving “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” could potentially be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques. The compound has a molecular weight of 207.27 g/mol .Applications De Recherche Scientifique

Nasal Decongestion and Respiratory Applications

rac N-Acetyl-Pseudoephedrine: is widely recognized for its use in the treatment of nasal congestion. It acts on adrenergic receptors in the nasal mucosa to reduce swelling and congestion . This compound is also used in managing sinus pressure associated with colds, allergies, and sinusitis, providing relief by constricting blood vessels and reducing inflammation in the nasal passages.

Synthetic Chemistry Applications

In synthetic chemistry, rac N-Acetyl-Pseudoephedrine serves as a chiral auxiliary. It can be used to induce stereochemistry during chemical synthesis, particularly in the production of enantiomerically pure molecules . This is crucial for the synthesis of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.

Precursor in Pharmaceutical Synthesis

Due to its structural similarity to ephedrine, rac N-Acetyl-Pseudoephedrine is utilized as a precursor in the synthesis of various pharmaceutical drugs . It is involved in the production of other therapeutic agents, especially those that act on the cardiovascular and respiratory systems.

Analytical Chemistry

As a reference standard, rac N-Acetyl-Pseudoephedrine is used in analytical chemistry to calibrate instruments and validate analytical methods . Its well-defined physical and chemical properties make it an ideal compound for ensuring the accuracy and reliability of analytical data.

Pharmacodynamics and Pharmacokinetics Research

The chiral nature of rac N-Acetyl-Pseudoephedrine allows researchers to study its interaction with biological targets. This helps in understanding the pharmacodynamics (drug effects and mechanisms) and pharmacokinetics (drug absorption, distribution, metabolism, and excretion) of similar compounds .

Quantum Electrodynamics (QED) Testing

Although not a direct application of rac N-Acetyl-Pseudoephedrine , its structural analog pseudoephedrine’s derivatives have been used in testing QED by measuring transition frequencies between atomic states . This highlights the broader implications of research on such compounds in fundamental physics.

Neurology Research

rac N-Acetyl-Pseudoephedrine: may also be used in neurology research as a tool to understand the interaction of drugs with neurotransmitter systems. Its effects on adrenergic receptors can provide insights into the treatment of neurological conditions .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetics of rac N-Acetyl-Pseudoephedrine involve its absorption, distribution, metabolism, and excretion (ADME). Pseudoephedrine, the parent compound of rac N-Acetyl-Pseudoephedrine, is known to be active after oral administration and is easily absorbed from the gastrointestinal tract . The onset of action occurs after 30 minutes, and the drug reaches its maximum concentration in the blood between 1 to 4 hours

Result of Action

The molecular and cellular effects of rac N-Acetyl-Pseudoephedrine’s action are primarily related to its sympathomimetic effects. By binding to and activating alpha and beta adrenergic receptors, it stimulates a response that results in vasoconstriction, increased heart rate, and bronchial muscle dilation . These effects make it useful in treating conditions such as nasal and sinus congestion, as well as allergic rhinitis .

Propriétés

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

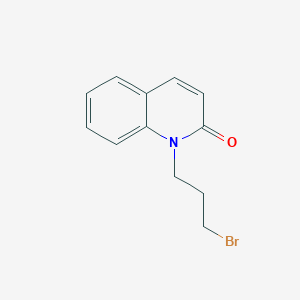

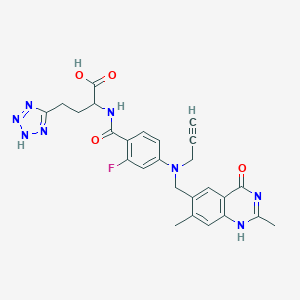

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

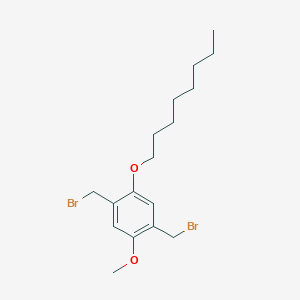

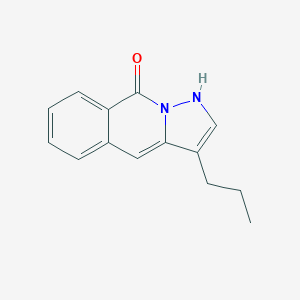

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

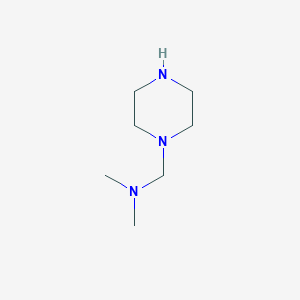

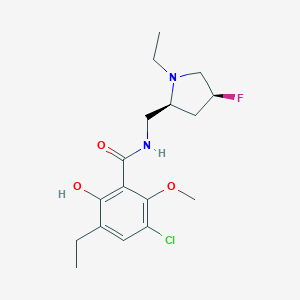

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)